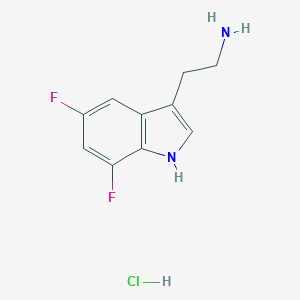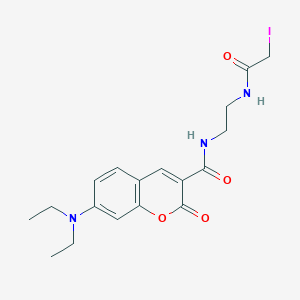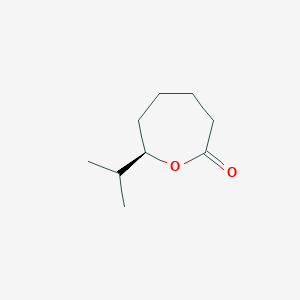
4-Chloro-2-hydroxy-3-nitropyridine
Vue d'ensemble
Description
4-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3 . It is used as a raw material in organic synthesis and pharmaceuticals, and also as an intermediate in agrochemicals and dyestuffs .
Synthesis Analysis
The synthesis of 4-Chloro-2-hydroxy-3-nitropyridine can be achieved from 2,4-Dihydroxy-3-nitropyridine . Another method involves the preparation of nitropyridine derivatives of a certain formula and its salt and precursors such as halogenated amino pyridines .Molecular Structure Analysis
The molecular weight of 4-Chloro-2-hydroxy-3-nitropyridine is 174.54 . The mono-isotopic mass is 157.988312 Da .Chemical Reactions Analysis
The nitration reaction is a key step in the synthesis of 4-Chloro-2-hydroxy-3-nitropyridine. This reaction is usually exothermic and at higher temperatures, which can result in polynitration . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
4-Chloro-2-hydroxy-3-nitropyridine is a solid with a melting point of 222-224°C . It is insoluble in water .Applications De Recherche Scientifique
Synthesis of Nitropyridines
“4-Chloro-2-hydroxy-3-nitropyridine” can be used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have a wide range of applications in the pharmaceutical industry .
Preparation of 4-Ethoxy-3-nitropyridine
This compound can be used in the synthesis of 4-ethoxy-3-nitropyridine . This is achieved by treating “4-Chloro-2-hydroxy-3-nitropyridine” with phosphorus pentachloride (PCl5) followed by ethanol .
Preparation of 4-Chloro-3-nitropyridine
“4-Chloro-2-hydroxy-3-nitropyridine” can also be used to prepare 4-chloro-3-nitropyridine . This is done by treating the compound with PCl5 - POCl3 (phosphorus oxychloride) .
Synthesis of 2-Substituted-5-Nitro-pyridines
The compound can be used in the synthesis of 2-substituted-5-nitro-pyridines . This is a two-step reaction that starts with the formation of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine .
Vicarious Substitution Method
“4-Chloro-2-hydroxy-3-nitropyridine” can be substituted with ammonia and amines by the vicarious substitution method . This method affords a series of 4-substituted-2-alkylamino-5-nitropyridines .
Oxidative Substitution Method
In addition to the vicarious substitution method, the compound can also be substituted with ammonia and amines by the oxidative substitution method . This method also results in a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 4-chloro-2-hydroxy-3-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including electrophilic aromatic substitution . In these reactions, the nitro group can migrate from one position to another in the pyridine ring . This could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines can be used in the synthesis of various compounds, including imidazo[4,5-c]pyridines . These compounds could potentially affect various biochemical pathways.
Result of Action
Nitropyridines are known to be used in the synthesis of various biologically active compounds . The effects of these compounds can vary widely depending on their exact structure and targets.
Action Environment
The action of 4-Chloro-2-hydroxy-3-nitropyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as solvents . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as temperature and pH .
Propriétés
IUPAC Name |
4-chloro-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIZCTHOMJXNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333951 | |
| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-3-nitropyridine | |
CAS RN |
165547-79-5 | |
| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















